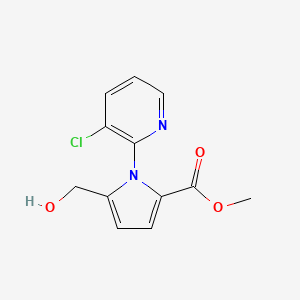

methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Description

Methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a 3-chloropyridin-2-yl group at position 1, a hydroxymethyl group at position 5, and a methyl carboxylate at position 2.

Properties

IUPAC Name |

methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-18-12(17)10-5-4-8(7-16)15(10)11-9(13)3-2-6-14-11/h2-6,16H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUDPJDYTCVSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1C2=C(C=CC=N2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 1240526-35-5) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a chloropyridinyl substituent and a hydroxymethyl group, which may influence its interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H11ClN2O3 |

| Molar Mass | 266.68 g/mol |

| CAS Number | 1240526-35-5 |

| Density | 1.5 g/cm³ at 20°C |

| Boiling Point | Not available |

The biological activity of this compound is likely mediated through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the chloropyridinyl group may enhance binding affinity to specific biological targets, while the hydroxymethyl group can facilitate hydrogen bonding interactions, potentially influencing the compound's pharmacodynamics.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including drug-resistant pathogens. A study found that certain pyrrole derivatives had minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis, suggesting strong antibacterial potential .

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer activities. The structural features of this compound may allow it to interfere with cancer cell proliferation. Compounds with similar scaffolds have demonstrated cytotoxic effects on cancer cell lines, indicating a need for further exploration of this compound in cancer research.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrole-based compounds:

- Tuberculosis Inhibition : A study demonstrated that pyrrole derivatives designed based on the crystal structure of MmpL3 exhibited potent anti-TB activity with low cytotoxicity. The specific interactions between these compounds and mycobacterial enzymes were elucidated through structure–activity relationship (SAR) studies .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of pyrrole derivatives against resistant bacterial strains, emphasizing their potential as lead compounds in drug development .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain modifications in the pyrrole structure significantly influenced their biological activity, suggesting that this compound could be optimized for enhanced efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₂ClN₃O₄

- Molecular Weight : 285.68 g/mol

- CAS Number : 1312304-36-1

The structure of methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)-1H-pyrrole-2-carboxylate features a pyrrole ring, which is known for its biological activity, particularly in pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) while showing low toxicity on normal cells (IC₅₀ > 100 µM) .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure. Its derivatives have been explored for use in organic electronics and as precursors for conducting polymers.

Case Study: Conducting Polymers

A study demonstrated the use of pyrrole derivatives in synthesizing conducting polymers that exhibit high electrical conductivity and thermal stability. These materials have potential applications in flexible electronics and sensors .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and applications of the target compound with its analogs:

Key Observations

Pyrrole vs. Pyrazole Derivatives

- Pyrrole Core (Target Compound): The aromatic pyrrole ring (with one NH group) offers π-electron delocalization, enhancing stability.

- Pyrazole Core (Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate) : The pyrazole ring (two adjacent nitrogen atoms) exhibits stronger hydrogen-bonding capacity and altered aromaticity. The pyridin-3-yl substituent may influence solubility and binding interactions compared to the chloropyridin-2-yl group in the target compound .

Substituent Effects

- Hydroxymethyl Group : Present in both the target compound and the pyrrolidine derivative , this group enhances hydrophilicity. In the target compound, its position on the pyrrole may facilitate further derivatization (e.g., oxidation to carboxylic acids).

- Chloropyridinyl vs. Benzoyl Groups: The 3-chloropyridin-2-yl group in the target compound likely imparts greater metabolic stability compared to the benzoyl group in ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate, which is prone to hydrolysis .

Saturated vs. Aromatic Rings

Research Findings and Implications

- Synthetic Utility : The target compound’s hydroxymethyl and ester groups make it a versatile intermediate. Analogous pyrrole derivatives are used to construct fused heterocycles (e.g., pyrrolo-pyrimidines) via reactions with isothiocyanates or alkylation agents .

- Further studies could explore this compound’s affinity for similar targets.

- Stability and Reactivity : The chloropyridinyl substituent may enhance electrophilic substitution resistance compared to unsubstituted pyrroles, as seen in related chlorinated heterocycles .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)-1H-pyrrole-2-carboxylate, and how can reaction yields be improved?

- Methodological Answer : A multi-step approach is recommended:

Intermediate Preparation : Start with coupling 3-chloropyridine-2-carboxylic acid derivatives with pyrrole precursors. For example, use a Buchwald–Hartwig amination to introduce the pyridinyl group .

Hydroxymethyl Introduction : Employ selective oxidation or reduction steps. For hydroxymethylation, consider using formaldehyde derivatives under basic conditions, as seen in analogous pyrrole syntheses .

Esterification : Optimize methyl ester formation via Fischer–Speier esterification or using methyl iodide with a carbonate base .

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Use catalytic additives (e.g., DMAP) and inert atmospheres to minimize side reactions .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., 3-chloropyridinyl at N1, hydroxymethyl at C5) using ¹H and ¹³C NMR. Compare chemical shifts to analogous compounds (e.g., δ 6.62–6.73 ppm for pyrrole protons in related structures) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ expected ~280–300 Da) and rule out impurities .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment (>95%) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis, given the compound’s pyrrole and pyridine moieties?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured pyridinyl precursors) to induce stereochemistry .

- Catalytic Asymmetric Synthesis : Apply transition-metal catalysts (e.g., Pd with BINAP ligands) during coupling steps to control stereocenters .

- Monitoring : Analyze diastereomer ratios via chiral HPLC or NOESY NMR to confirm selectivity (>90% ee) .

Q. What strategies address contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Test in polar (DMSO, methanol) and non-polar (DCM, toluene) solvents. Note that hydroxymethyl groups enhance aqueous solubility but may reduce stability in acidic/basic conditions .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use inert storage conditions (argon, −20°C) to prevent hydrolysis of the ester group .

Q. How can computational modeling predict reactivity or interactions of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model the electron density of the pyrrole ring and pyridinyl group to predict sites for electrophilic/nucleophilic attacks .

- Docking Studies : Use software like AutoDock Vina to simulate binding with biological targets (e.g., enzymes with pyridine-binding pockets) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates in Suzuki–Miyaura couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.